molecular formula C13H11NO2 B1654507 1-(2-Nitroprop-1-enyl)naphthalene CAS No. 23854-03-7

1-(2-Nitroprop-1-enyl)naphthalene

Cat. No. B1654507
CAS RN: 23854-03-7
M. Wt: 213.23 g/mol
InChI Key: MMXWPLHUAYHYNT-UHFFFAOYSA-N
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Description

“1-(2-Nitroprop-1-enyl)naphthalene” is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of “1-(2-Nitroprop-1-enyl)naphthalene” consists of a naphthalene core with a 2-nitroprop-1-enyl group attached . The exact structure can be represented by the InChI string: InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2 .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

  • Naphthalene and its derivatives, including nitronaphthalenes, play a significant role in atmospheric chemistry. The kinetics and products of gas-phase reactions of naphthalene with atmospheric constituents like OH radicals and N₂O₅ have been studied extensively. These reactions lead to various nitronaphthalenes, which are relevant for understanding air quality and environmental pollution (Atkinson, Arey, Zielińska, & Aschmann, 1987).

Photolysis and Nitration Processes

  • The photolysis of naphthalene, in the presence of reagents like tetranitromethane, results in nitro compounds through a photochemical addition/elimination mechanism. This process is crucial for understanding the chemical behavior of naphthalene derivatives under light exposure (Eberson & Radner, 1991).

Implications in Organic Electronics

  • Organotin compounds derived from naphthalene, including nitro-substituted variants, have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). These compounds exhibit interesting photophysical properties which are relevant for developing new electronic materials (García-López et al., 2014).

Potential Anticancerous Applications

  • Certain nitroaromatics, including nitronaphthalene derivatives, have been synthesized and evaluated for their potential as anticancer drugs. These compounds exhibit significant activity in protecting DNA against free radicals and have strong interactions with human blood DNA, suggesting their potential therapeutic applications (Shabbir et al., 2015).

Solvent-Dependent Fluorescence for Environmental Sensing

  • Nitro-group-containing naphthalene derivatives demonstrate unique solvent-dependent fluorescence, making them potential candidates for environmental fluorescence sensor applications. This characteristic is significant for detecting specific environmental conditions or pollutants (Hachiya, Asai, & Konishi, 2013).

Electrophilic and Nucleophilic Interactions in Organic Chemistry

  • The non-bonded intra-molecular interactions in naphthalene derivatives, such as those with cyano and nitro groups, have been explored. These studies provide insights into the electronic interactions and molecular structures that are foundational in organic chemistry and material science (Crasto & Stevens, 2002).

Magnetic Properties and Exchange Mechanisms in Chemistry

  • The synthesis and investigation of nitroxide biradicals derived from naphthalene have been conducted, focusing on their magnetic properties. This research is vital for understanding exchange mechanisms in molecular magnets and related compounds (Fritscher, Beyer, & Schiemann, 2002).

properties

IUPAC Name

1-(2-nitroprop-1-enyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXWPLHUAYHYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351772
Record name 1-(2-nitroprop-1-enyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitroprop-1-enyl)naphthalene

CAS RN

23854-03-7
Record name 1-(2-nitroprop-1-enyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-naphthylaldehyde (624.8 g, 4.0 mol), nitroethane (300.0 g, 4 mol) and n-butylamine (14.8 g, 0.20 mol) was refluxed in ethanol (400 mL) for 24 hours. The mixture was cooled, diluted with methanol (200 mL), and filtered to give 767 g (90% yield) of 1-naphthyl-2-nitropropene. Upon standing, an additional 60 g (97% total yield) of 1-naphthyl-2-nitropropene crystallized from solution.
Quantity
624.8 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MAK El-Atawy - air.unimi.it
The work presented in this thesis was performed in the laboratory of professor Fabio Ragaini, Department of Chemistry, Milan University (UNIMI), in the period of January 2013 to …
Number of citations: 3 air.unimi.it
HM Refat, AA Fadda - Synthetic Communications, 2014 - Taylor & Francis
This review describes the synthesis and reactions of 2-methoxy-1-naphthaldehyde as building block and important intermediate for the synthesis of polyfunctionalized heterocyclic …
Number of citations: 1 www.tandfonline.com

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